molecular formula C7H8ClNS B1427870 2-Chloro-4-[(methylsulfanyl)methyl]pyridine CAS No. 1247789-01-0

2-Chloro-4-[(methylsulfanyl)methyl]pyridine

Cat. No.: B1427870
CAS No.: 1247789-01-0
M. Wt: 173.66 g/mol
InChI Key: HVUMBZCXOMLMQH-UHFFFAOYSA-N
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Description

2-Chloro-4-[(methylsulfanyl)methyl]pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chlorine atom at the second position and a methylsulfanyl group at the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine typically involves the chlorination of 4-[(methylsulfanyl)methyl]pyridine. One common method is the reaction of 4-[(methylsulfanyl)methyl]pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-[(methylsulfanyl)methyl]pyridine+SOCl2This compound+SO2+HCl\text{4-[(methylsulfanyl)methyl]pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[(methylsulfanyl)methyl]pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the methylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) are typical oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

Scientific Research Applications

2-Chloro-4-[(methylsulfanyl)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine involves its interaction with various molecular targets. The chlorine atom and the methylsulfanyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    4-[(Methylsulfanyl)methyl]pyridine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2-Chloro-4-[(ethylsulfanyl)methyl]pyridine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, leading to different steric and electronic effects.

Uniqueness

2-Chloro-4-[(methylsulfanyl)methyl]pyridine is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4-(methylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMBZCXOMLMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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